Tipiracil is a thymidine phosphorylase inhibitor. It is used in combination with trifluridine, in a ratio of 1:0.5, to form TAS-102. The main function of Tipiracil in TAS-102 is to increase trifluridine bioavailability by inhibiting its catabolism. TAS-102 is indicated for the treatment of metastatic colorectal cancer which has been previously treated with fluoropyrimidine-, oxaliplatin- and irinotecan-based chemotherapy, or with an anti-VEGF or anti-EGFR therapy.
Tipiracil is a Thymidine Phosphorylase Inhibitor. The mechanism of action of tipiracil is as a Thymidine Phosphorylase Inhibitor.
TIPIRACIL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for colorectal adenocarcinoma and has 20 investigational indications.
inhibits thymidine phosphorylase
Tipiracil
CAS No.: 183204-74-2
Cat. No.: VC0003611
Molecular Formula: C9H11ClN4O2
Molecular Weight: 242.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183204-74-2 |
|---|---|
| Molecular Formula | C9H11ClN4O2 |
| Molecular Weight | 242.66 g/mol |
| IUPAC Name | 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16) |
| Standard InChI Key | QQHMKNYGKVVGCZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl |
| Melting Point | 245ºC (decomposition) |
Introduction
Chemical and Pharmacological Profile of Tipiracil
Chemical Structure and Properties
Tipiracil (C₉H₁₁ClN₄O₂) is a pyrimidine derivative with a molecular weight of 242.66 g/mol. Its structure includes a chloro substituent at position 5 and a (2-iminopyrrolidin-1-yl)methyl group at position 6 of the uracil backbone . This configuration enables selective inhibition of thymidine phosphorylase (TP), an enzyme overexpressed in many solid tumors .
Table 1: Key Chemical Properties of Tipiracil
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁ClN₄O₂ | |
| Molecular Weight | 242.66 g/mol | |
| Solubility | Freely soluble in water | |
| Bioavailability | 27% (tipiracil alone) | |
| Plasma Protein Binding | <30% |
Mechanism of Action
Tipiracil inhibits thymidine phosphorylase, an enzyme responsible for the catabolism of trifluridine into its inactive metabolite, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione . By blocking this pathway, tipiracil increases systemic exposure to trifluridine by up to 37-fold . Trifluridine, once phosphorylated intracellularly, incorporates into DNA during synthesis, causing strand breaks and apoptosis . Additionally, thymidine phosphorylase inhibition may exert antiangiogenic effects, as TP is a known platelet-derived endothelial cell growth factor .
Pharmacokinetics
The trifluridine/tipiracil combination (35 mg/m² twice daily, days 1–5 and 8–12 of a 28-day cycle) exhibits dose-proportional pharmacokinetics:
-
Trifluridine: Bioavailability = 57%, Tₘₐₓ = 2 hours, AUC = 1,740 ng·h/mL .
-
Tipiracil: Bioavailability = 27%, Tₘₐₓ = 3 hours, AUC = 373 ng·h/mL .
Food intake reduces trifluridine Cₘₐₓ by 40% and delays absorption by 1.5 hours, necessitating administration on an empty stomach . Renal excretion accounts for 60% of tipiracil elimination, with a half-life of 2.1 hours .
Clinical Applications in Oncology
Metastatic Colorectal Cancer
The RECOURSE trial established trifluridine/tipiracil as standard third-line therapy for mCRC, demonstrating:
Real-world studies corroborate these findings. A Portuguese cohort (n=111) reported median OS of 7.9 months and PFS of 3.4 months, with 80% of patients maintaining full dose intensity .
Table 2: Efficacy of Trifluridine/Tipiracil in mCRC
| Parameter | RECOURSE Trial | Real-World Study |
|---|---|---|
| Median OS (months) | 7.1 | 7.9 |
| Median PFS (months) | 2.0 | 3.4 |
| Disease Control Rate | 44% | 58% |
Advanced Gastric Cancer
In the TAGS trial, trifluridine/tipiracil improved median OS to 5.7 months vs. 3.6 months with placebo (HR = 0.69, p = 0.0003) . Recent observational data suggest enhanced efficacy when combined with ramucirumab:
| Adverse Event | Incidence | Management Strategy |
|---|---|---|
| Neutropenia | 38% | Dose reduction (60→50 mg/m²) |
| Anemia | 21% | Transfusion support |
| Fatigue | 10% | Symptomatic treatment |
Febrile neutropenia occurs in 3% of cases, requiring granulocyte colony-stimulating factor (G-CSF) prophylaxis in high-risk patients .
Emerging Research and Combination Therapies
Synergy with Anti-Angiogenic Agents
The RAMTAS study (n=83) reported that adding ramucirumab to trifluridine/tipiracil in gastric cancer:
Biomarker-Driven Applications
Elevated baseline lactate dehydrogenase (LDH) correlates with poorer outcomes (median OS: 11.2 vs. 6.4 months for normal vs. high LDH) . TP expression in tumor tissue may predict response, though validation is ongoing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume